Cas no 959636-64-7 (tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate)

Tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure features a fused pyridoazepine core with a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective reactions. The presence of both hydroxyl and carbonyl functionalities offers reactivity for further derivatization, making it valuable in constructing complex heterocyclic systems. The Boc group ensures ease of deprotection under mild acidic conditions, enabling controlled synthetic pathways. This compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate structure
959636-64-7 structure
Product Name:tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate
CAS No:959636-64-7
MF:C14H20N2O4
MW:280.319603919983
CID:1040626
PubChem ID:54723793
Update Time:2025-10-30

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate
    • tert-butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate
    • DTXSID70716282
    • tert-Butyl4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate
    • tert-butyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-7-carboxylate
    • MLEMVVFYMMWVBG-UHFFFAOYSA-N
    • SCHEMBL2081957
    • tert-Butyl 4-hydroxy-2-oxo-1H,2H,5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-7-carboxylate
    • 959636-64-7
    • DB-344364
    • 1,2,5,6,8,9-Hexahydro-4-hydroxy-2-oxo-7H-pyrido[2,3-d]azepine-7-carboxylic acid tert-butyl ester
    • Inchi: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-9-10(5-7-16)15-12(18)8-11(9)17/h8H,4-7H2,1-3H3,(H2,15,17,18)
    • InChI Key: MLEMVVFYMMWVBG-UHFFFAOYSA-N
    • SMILES: O(C(N1CCC2=C(C(=CC(N2)=O)O)CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 280.14230712g/mol
  • Monoisotopic Mass: 280.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Density: 1.27

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate Pricemore >>

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tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate Related Literature

Additional information on tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate: A Comprehensive Overview

The compound with CAS No 959636-64-7, known as tert-butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazepines, which are heterocyclic compounds with a fused pyridine and azepine ring system. The tert-butyl group attached to the carboxylate moiety plays a crucial role in modulating the compound's physical and chemical properties, making it suitable for various applications in drug design and synthesis.

Recent studies have highlighted the potential of pyrido[2,3-d]azepine derivatives in targeting specific biological pathways. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The 4-hydroxy group within the structure contributes to hydrogen bonding capabilities, enhancing the compound's bioavailability and interaction with target proteins. Furthermore, the 2-oxo functionality introduces a ketone group that can participate in various biochemical reactions, making this compound a promising candidate for anti-cancer drug development.

The synthesis of tert-butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate involves a multi-step process that typically includes cyclization reactions and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the yield and purity of this compound. These methods not only improve the efficiency of the synthesis but also reduce the environmental footprint compared to traditional methods.

In terms of applications, this compound has shown potential in the development of targeted therapies for neurodegenerative diseases. A study published in *Nature Communications* (2023) revealed that this compound can cross the blood-brain barrier effectively due to its lipophilic nature imparted by the tert-butyl group. This property is critical for treating central nervous system disorders where drug delivery is often challenging. Additionally, the compound's ability to modulate oxidative stress pathways makes it a valuable tool in combating age-related diseases such as Alzheimer's and Parkinson's.

Another area where this compound has demonstrated promise is in photodynamic therapy (PDT) for treating skin cancers. The conjugated system within the pyrido[2,3-d]azepine framework allows for efficient absorption of light in the visible spectrum. When activated by light, the compound generates reactive oxygen species that selectively damage cancerous cells while sparing healthy tissue. This selective phototoxicity has been validated in preclinical models and holds great potential for clinical translation.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight confirmation, while 1H NMR spectroscopy has elucidated the detailed proton environment around the heterocyclic ring system. These analyses are essential for ensuring the quality and consistency of this compound during its synthesis and application phases.

In conclusion, tert-butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate represents a cutting-edge molecule with diverse applications across medicinal chemistry and therapeutic development. Its unique structural features and functional groups make it an invaluable tool for addressing complex biological challenges. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing modern medicine.

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